![molecular formula C17H19N5O B14217151 N-Butyl-N'-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea CAS No. 787590-70-9](/img/structure/B14217151.png)
N-Butyl-N'-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-N’-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea is a synthetic compound belonging to the class of imidazo[1,2-a]pyrazine derivatives. These compounds are known for their diverse pharmacological activities and are widely studied for their potential applications in medicinal chemistry. The unique structure of N-Butyl-N’-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea makes it a valuable candidate for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea typically involves the reaction of 3-phenylimidazo[1,2-a]pyrazine with butyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-Butyl-N’-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-N’-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
N-Butyl-N’-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of N-Butyl-N’-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Butyl-N’-(3-methylimidazo[1,2-a]pyrazin-8-yl)urea
- N-Butyl-N’-(3-ethylimidazo[1,2-a]pyrazin-8-yl)urea
- N-Butyl-N’-(3-phenylimidazo[1,2-a]pyrimidin-8-yl)urea
Uniqueness
N-Butyl-N’-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea stands out due to its unique structural features, which confer specific biological activities and chemical reactivity. The presence of the phenyl group at the 3-position of the imidazo[1,2-a]pyrazine ring enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development and other scientific research applications.
Eigenschaften
CAS-Nummer |
787590-70-9 |
|---|---|
Molekularformel |
C17H19N5O |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
1-butyl-3-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea |
InChI |
InChI=1S/C17H19N5O/c1-2-3-9-19-17(23)21-15-16-20-12-14(22(16)11-10-18-15)13-7-5-4-6-8-13/h4-8,10-12H,2-3,9H2,1H3,(H2,18,19,21,23) |
InChI-Schlüssel |
QGYGATLHYVZXEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)NC1=NC=CN2C1=NC=C2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2,3-Dimethoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14217077.png)
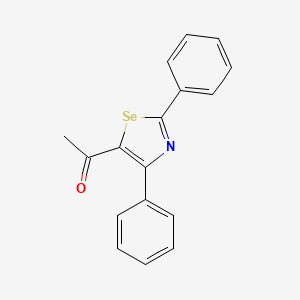
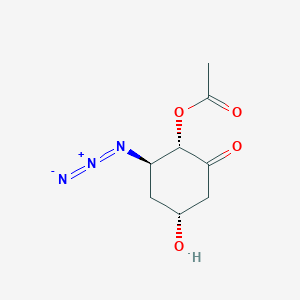
![1,3-Bis(3-hexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione](/img/structure/B14217105.png)


![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)-](/img/structure/B14217119.png)
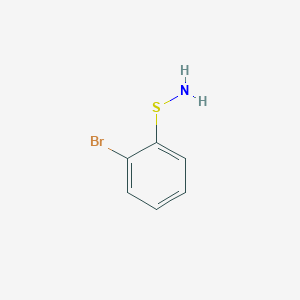
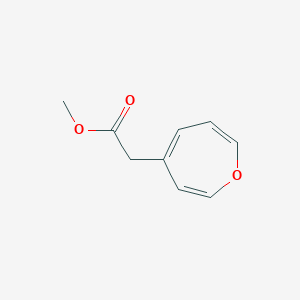
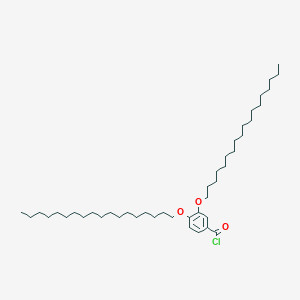
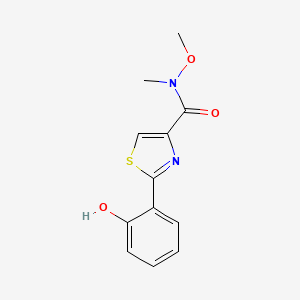

![1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol](/img/structure/B14217165.png)
![3-{[2-(Prop-2-en-1-yl)phenyl]methylidene}-2H-1-benzopyran-2,4(3H)-dione](/img/structure/B14217172.png)
